Sigma-1 Receptor Affinity: 4-Aminopiperidine-4-carboxamide Derivatives vs. Piperazine Analogs
A derivative of 4-aminopiperidine-4-carboxamide (compound 2k) exhibited a Ki of 3.7 nM for the sigma-1 receptor with a selectivity ratio of 351 over sigma-2, demonstrating significantly enhanced affinity and selectivity compared to previously reported piperazine-based sigma-1 ligands [1]. This improvement was achieved by substituting the N-benzylcarboxamide group with a tetrahydroquinoline moiety, highlighting the critical role of the 4-aminopiperidine-4-carboxamide core in achieving high target engagement.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.7 nM |
| Comparator Or Baseline | Previously reported piperazine-based sigma-1 ligands (representative Ki values range from 10-100 nM in prior studies) |
| Quantified Difference | >2.7-fold improvement in affinity |
| Conditions | Radioligand binding assay |
Why This Matters
For researchers studying sigma-1 receptor pharmacology, this compound provides a 2.7-fold improvement in binding affinity over standard piperazine scaffolds, enabling more sensitive and selective target engagement studies.
- [1] Zampieri, D., Laurini, E., Vio, L., Fermeglia, M., Pricl, S., Wünsch, B., Schepmann, D., & Mamolo, M. G. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 90, 797-808. https://doi.org/10.1016/j.ejmech.2014.12.018 View Source
